molecular formula C35H62O3 B1237446 Epoxymurin-A CAS No. 151484-64-9

Epoxymurin-A

Cat. No.: B1237446
CAS No.: 151484-64-9
M. Wt: 530.9 g/mol
InChI Key: BUQYQSMGNYBXDM-QOCHGBHMSA-N
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Description

Epoxymurin-A is a polyketide.
Epoxymurin a belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Epoxymurin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Epoxymurin a has been primarily detected in urine. Within the cell, epoxymurin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, epoxymurin a can be found in fruits and soursop. This makes epoxymurin a a potential biomarker for the consumption of these food products.

Properties

CAS No.

151484-64-9

Molecular Formula

C35H62O3

Molecular Weight

530.9 g/mol

IUPAC Name

4-[12-[3-[(Z)-hexadec-3-enyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H62O3/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-25-28-33-34(38-33)29-26-23-20-17-14-13-15-18-21-24-27-32-30-31(2)37-35(32)36/h19,22,30-31,33-34H,3-18,20-21,23-29H2,1-2H3/b22-19-

InChI Key

BUQYQSMGNYBXDM-QOCHGBHMSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\CCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C

SMILES

CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C

Canonical SMILES

CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C

151484-64-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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